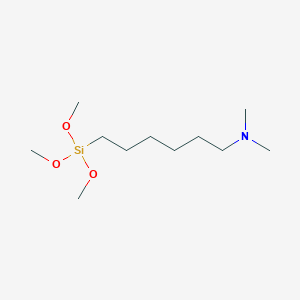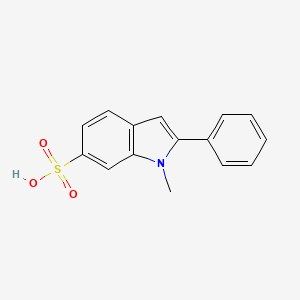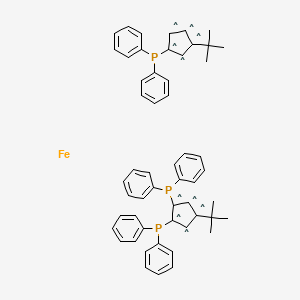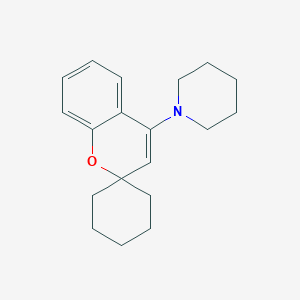
2,2-Pentamethylen-4-piperidino-2H-1-benzopyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Pentamethylen-4-piperidino-2H-1-benzopyran is a chemical compound known for its unique molecular structure and diverse applications. This compound has captured the attention of researchers and scientists across various fields due to its intriguing properties and potential for scientific exploration and innovation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Pentamethylen-4-piperidino-2H-1-benzopyran typically involves a multi-step process. The starting materials and specific reaction conditions can vary, but a common approach includes the following steps:
Formation of the Benzopyran Core: The benzopyran core is synthesized through a cyclization reaction involving appropriate precursors. This step often requires the use of catalysts and specific temperature conditions to ensure the formation of the desired benzopyran structure.
Introduction of the Piperidino Group: The piperidino group is introduced through a nucleophilic substitution reaction. This step involves the reaction of a suitable piperidine derivative with the benzopyran core under controlled conditions.
Formation of the Pentamethylen Group: The pentamethylen group is introduced through a series of reactions, including alkylation and cyclization steps. This step requires careful control of reaction conditions to ensure the correct formation of the pentamethylen group.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This typically includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale reactors and equipment. The goal is to achieve high yields and purity of the final product while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
2,2-Pentamethylen-4-piperidino-2H-1-benzopyran undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to the formation of reduced products.
Substitution: Substitution reactions involve the replacement of one functional group with another. This can occur through nucleophilic or electrophilic substitution mechanisms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions typically require acidic or basic conditions and controlled temperatures.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas. These reactions often require specific solvents and temperature conditions.
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles. Reaction conditions vary depending on the specific substitution mechanism.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield oxidized derivatives of the benzopyran core, while reduction reactions may produce reduced forms of the compound
科学研究应用
2,2-Pentamethylen-4-piperidino-2H-1-benzopyran has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions. It can serve as a probe for investigating enzyme activity and protein-ligand interactions.
Medicine: This compound has potential applications in drug discovery and development. Its unique structure and reactivity make it a candidate for designing new therapeutic agents.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of 2,2-Pentamethylen-4-piperidino-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity and function. This interaction can result in various biological effects, such as modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression.
相似化合物的比较
2,2-Pentamethylen-4-piperidino-2H-1-benzopyran can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
2,2-Pentamethylen-4-piperidino-2H-1-benzothiopyran: This compound has a similar structure but contains a sulfur atom in place of the oxygen atom in the benzopyran core.
2,2-Pentamethylen-4-piperidino-2H-1-benzofuran: This compound has a similar structure but contains a furan ring in place of the benzopyran core.
This compound-3-one: This compound has a similar structure but contains a ketone group at the 3-position of the benzopyran core.
The uniqueness of this compound lies in its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties.
属性
IUPAC Name |
1-spiro[chromene-2,1'-cyclohexane]-4-ylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-5-11-19(12-6-1)15-17(20-13-7-2-8-14-20)16-9-3-4-10-18(16)21-19/h3-4,9-10,15H,1-2,5-8,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDNHHAZJAVVAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C=C(C3=CC=CC=C3O2)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
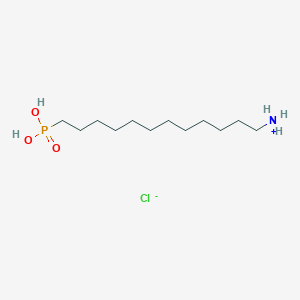
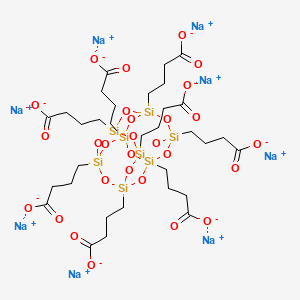
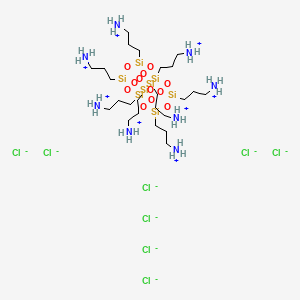
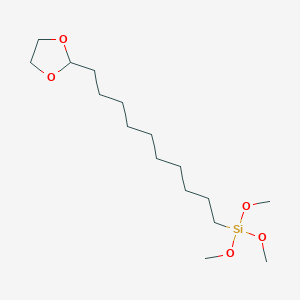
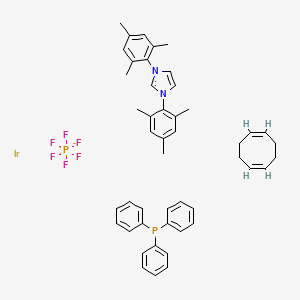
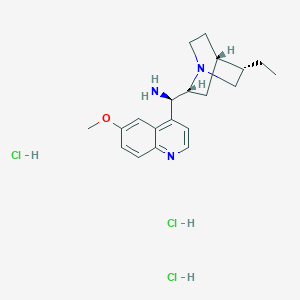
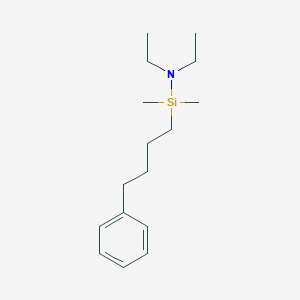
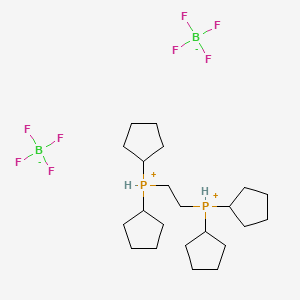

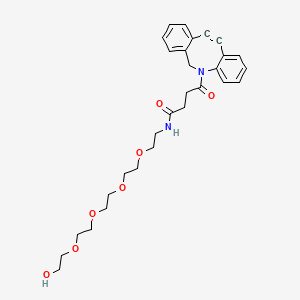
![Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(S,S)-MsDpen]](/img/structure/B6310354.png)
